

# Application Notes and Protocols for Successful Digital Determinants of Health (DDOH) Interventions

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## Compound of Interest

Compound Name: DDOH

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These application notes provide detailed case study examples of successful Digital Determinants of Health (DDOH) interventions. The following sections summarize quantitative data from key studies, offer detailed experimental protocols for replicating these interventions, and provide visualizations of the underlying signaling pathways and workflows.

## Case Study 1: Digital Health Literacy Interventions

Digital health literacy interventions aim to equip individuals with the skills to find, understand, and use online health information to make informed health decisions. Improved digital health literacy has been linked to better health outcomes and increased engagement with healthcare services.

## Data Presentation: Digital Health Literacy Interventions

Intervention Type	Target Population	Key Outcomes Measured	Reported Impact	Citation
Physician Communication Training	Hypertensive Patients	Physician-patient communication, medication adherence, blood pressure control	Improved communication, medication adherence, and blood pressure control.	[1]
Online Decision Aid	General Adult Population	Health literacy for hypertension (understanding, appraising, applying information)	Significant increase in specific health literacy for hypertension.	[1]
Patient-Centered Target-Driven Intervention	Diabetic Patients	HbA1c, cholesterol, physical activity, diabetic health literacy, self-care practices	Significant improvements in HbA1c, cholesterol, and physical activity; improved health literacy and self-care.	[1]
Coach-Guided Health Literacy Intervention	Justice-Impacted Adults	Healthcare access (use of healthcare, insurance status, regular source of care)	Hypothesized to improve healthcare access compared to self-study.	[2]

## Experimental Protocol: Randomized Controlled Trial of a Coach-Guided Health Literacy Intervention for Justice-Impacted Adults

This protocol is adapted from a study assessing a health literacy intervention for justice-impacted adults.[\[2\]](#)

1. Study Design: A longitudinal mixed-methods randomized controlled trial (RCT).

2. Participants:

- Inclusion Criteria: 300 adults (18+) with a history of involvement with the criminal justice system.
- Recruitment: Participants will be recruited from community-based organizations serving this population.

3. Randomization: Participants will be randomized 1:1 into two groups:

- Treatment Group: Receives a coach-guided health literacy intervention.
- Control Group: Receives a self-study version of the health coaching program and brief service navigation support.

4. Intervention:

- Treatment Group: 12 sessions of individualized health coaching and service navigation over 6 months, delivered by a trained health coach. The intervention will focus on building skills to find, understand, and use health information and navigate the healthcare system.
- Control Group: Participants will be given the same educational materials as the treatment group but will be expected to work through them independently. They will also receive a list of resources for service navigation.

5. Data Collection:

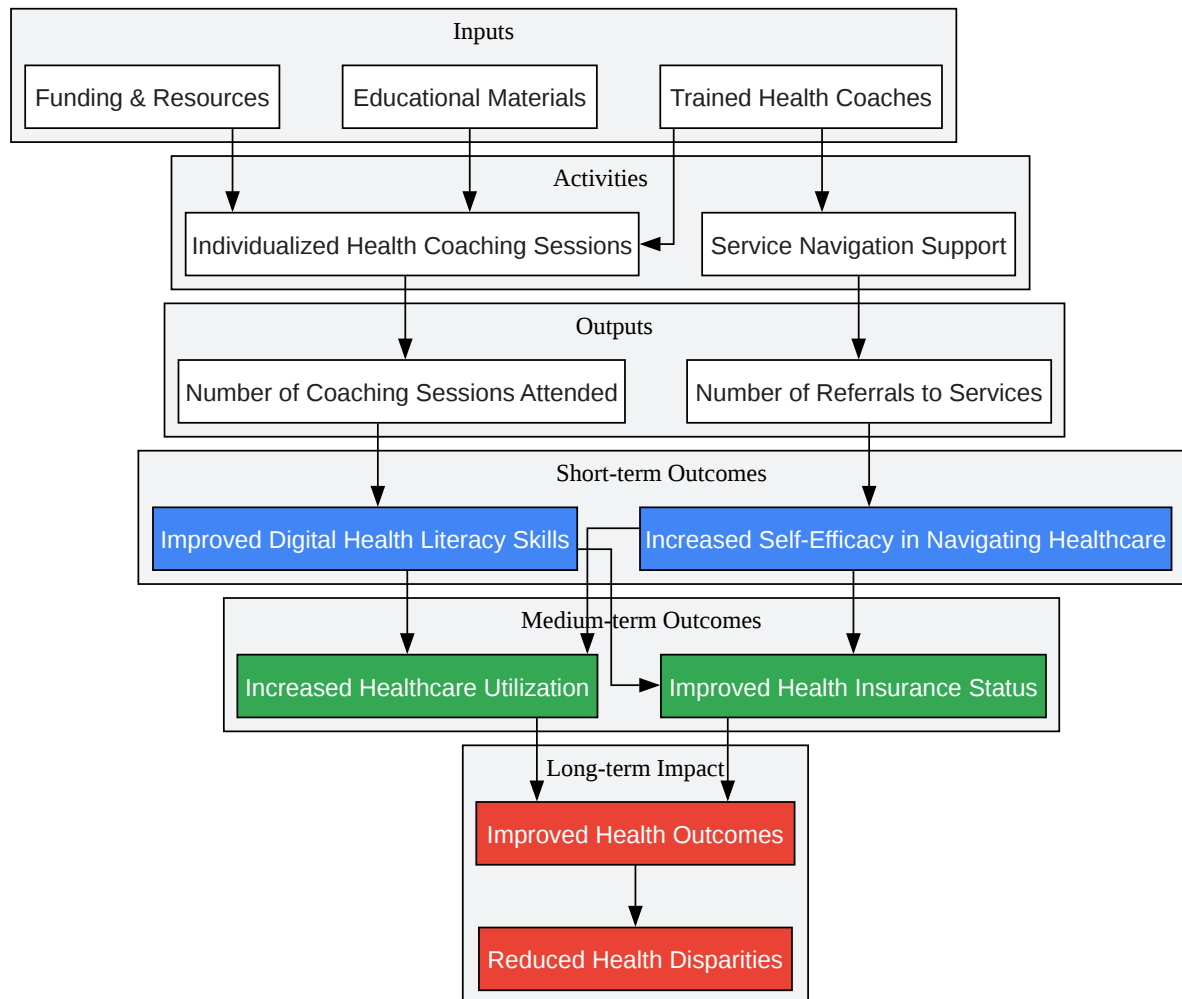
- Quantitative: Surveys will be administered at baseline, 6 months, and 12 months to assess healthcare access (primary outcome), health insurance coverage, and having a usual source of care.
- Qualitative: In-depth interviews will be conducted with a purposively sampled subset of 40 participants at 6 and 12 months to explore their experiences with the intervention and

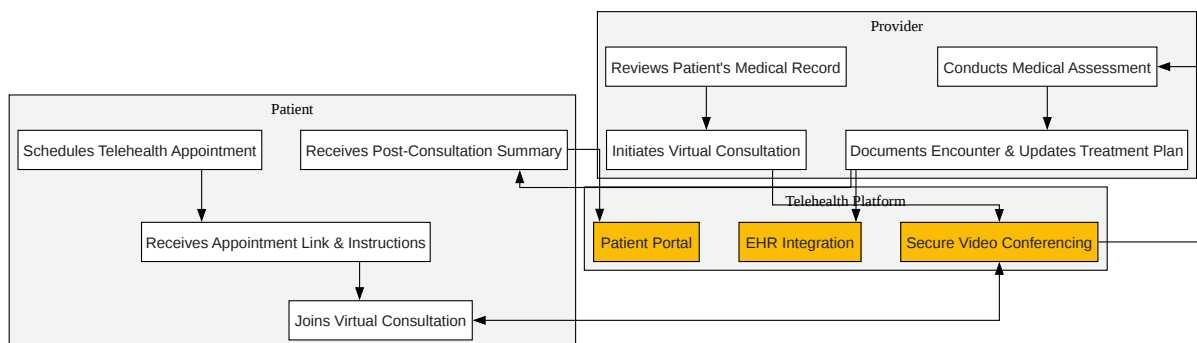
perceived barriers and facilitators to healthcare access.

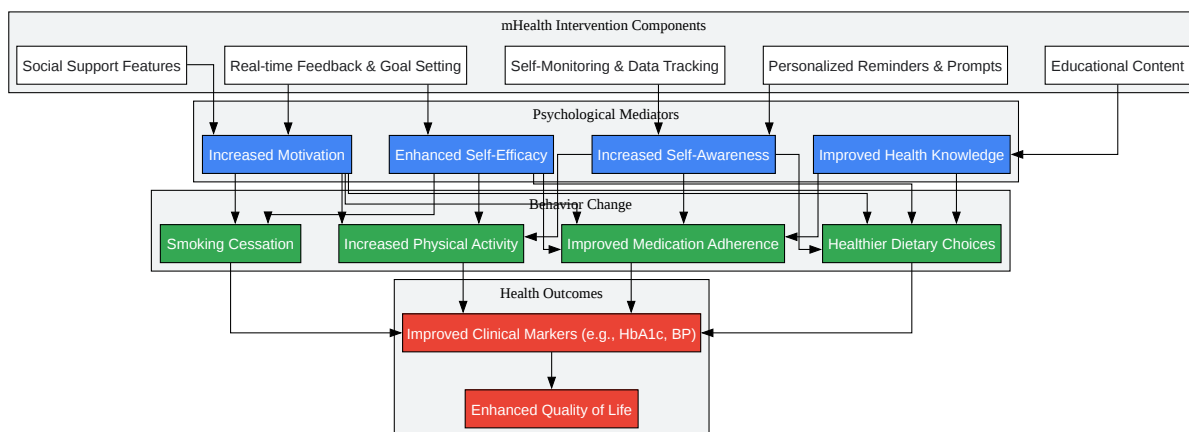
#### 6. Statistical Analysis:

- Quantitative: An intent-to-treat (ITT) analysis will be performed. Mixed-effects logistic regression models will be used to compare the primary outcomes between the two groups at 6 months, controlling for baseline characteristics.
- Qualitative: Thematic analysis will be used to identify key themes from the interview data.

## Visualization: Logic Model for a Digital Health Literacy Intervention







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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov:443]

- 2. Item - Personalised telehealth intervention for chronic disease management: A pilot randomised controlled trial - Deakin University - Figshare [dro.deakin.edu.au]
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